N-(2,6-Difluorophenyl)-4-ethenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

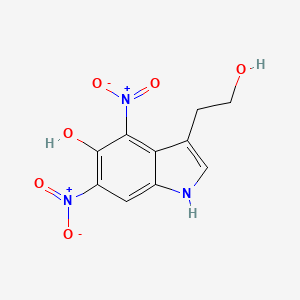

N-(2,6-Difluorophenyl)-4-ethenylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a benzamide core with a 2,6-difluorophenyl group and an ethenyl group attached to the benzene ring. The presence of fluorine atoms in the phenyl ring imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-4-ethenylbenzamide typically involves the reaction of 2,6-difluoroaniline with 4-ethenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Reaktionstypen: N-(2,6-Difluorphenyl)-4-ethenylbenzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Ethenylgruppe kann zu einem entsprechenden Epoxid oder Diol oxidiert werden.

Reduktion: Die Carbonylgruppe im Benzamid kann zu einem Amin reduziert werden.

Substitution: Die Fluoratome im Phenylring können durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können unter geeigneten Bedingungen mit Reagenzien wie Natriumazid oder Thioharnstoff durchgeführt werden.

Hauptprodukte:

Oxidation: Bildung von Epoxiden oder Diolen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Phenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

N-(2,6-Difluorphenyl)-4-ethenylbenzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Auf sein Potenzial als bioaktives Molekül mit Anwendungen in der Medikamentenforschung und -entwicklung untersucht.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien, wie Polymere und Beschichtungen, eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-(2,6-Difluorphenyl)-4-ethenylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen erhöhen.

Wirkmechanismus

The mechanism of action of N-(2,6-Difluorophenyl)-4-ethenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

N-(2,6-Difluorphenyl)-4-ethenylbenzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-(2,4-Difluorphenyl)-2-fluorbenzamid: Diese Verbindung hat eine ähnliche Struktur, aber mit unterschiedlichen Substitutionssmustern am Phenylring, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

N-(2,6-Difluorphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid: Eine weitere fluorierte Verbindung mit unterschiedlichen biologischen Aktivitäten und Anwendungen.

Eigenschaften

CAS-Nummer |

586394-98-1 |

|---|---|

Molekularformel |

C15H11F2NO |

Molekulargewicht |

259.25 g/mol |

IUPAC-Name |

N-(2,6-difluorophenyl)-4-ethenylbenzamide |

InChI |

InChI=1S/C15H11F2NO/c1-2-10-6-8-11(9-7-10)15(19)18-14-12(16)4-3-5-13(14)17/h2-9H,1H2,(H,18,19) |

InChI-Schlüssel |

GZMWUWRNUDXTSO-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)

![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)

![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)

![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)

![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)

![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)